(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

Lipophilicity CNS drug design Blood-brain barrier penetration

Select this N-methyl, C-3 fluorinated tropane amine for CNS discovery programs requiring superior predicted brain penetration. Its XLogP3 of 0.7, single HBD, and TPSA of 29.3 Ų outperform the N-desmethyl analog (XLogP3 0.2, 2 HBDs, TPSA 38.1 Ų) and non-fluorinated parent in key BBB parameters. The C-3 fluorine provides an intrinsic metabolic blocking group for scaffold-specific SMR studies. Certified 98% purity supports direct use in chemoproteomics and CETSA workflows without re-purification. Available in gram-scale quantities with full analytical documentation.

Molecular Formula C9H17FN2
Molecular Weight 172.24 g/mol
CAS No. 2098051-53-5
Cat. No. B1531546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
CAS2098051-53-5
Molecular FormulaC9H17FN2
Molecular Weight172.24 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)(CN)F
InChIInChI=1S/C9H17FN2/c1-12-7-2-3-8(12)5-9(10,4-7)6-11/h7-8H,2-6,11H2,1H3
InChIKeyZSXQRVAVLGSRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine – CAS 2098051-53-5 Procurement & Differentiation Guide


(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 2098051-53-5) is a fluorinated bicyclic amine belonging to the 8-azabicyclo[3.2.1]octane (tropane) scaffold class, a privileged structural framework in central nervous system (CNS) drug discovery [1]. The compound incorporates a tertiary N-methyl amine, a quaternary C-3 fluorine substituent, and a primary aminomethyl group (C9H17FN2, MW 172.24 g/mol) [2]. Its computed physicochemical profile—XLogP3 of 0.7, a single hydrogen bond donor, and a topological polar surface area (TPSA) of 29.3 Ų—distinguishes it from both its N-desmethyl and non-fluorinated in-class analogs in key drug-likeness parameters relevant to CNS penetration [2].

Why Generic Substitution Fails for (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 2098051-53-5)


Within the 8-azabicyclo[3.2.1]octane-3-methanamine chemotype, small structural perturbations produce large changes in physicochemical and pharmacological profiles. The presence or absence of the N-methyl group alters hydrogen bond donor count and basicity, while the C-3 fluorine atom modulates lipophilicity and metabolic stability—both parameters known to critically influence CNS exposure and receptor subtype selectivity in this scaffold class [1]. Interchanging (3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine with its N-desmethyl analog (CAS 2097995-92-9) or the non-fluorinated parent (CAS 1137476-92-6) would therefore alter key molecular descriptors predictive of blood-brain barrier penetration and target engagement, as quantified below [2][3].

Quantitative Differentiation Evidence: (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine vs. Closest Analogs


Lipophilicity (XLogP3): 3.5-Fold Increase Over the N-Desmethyl Analog Favors CNS Membrane Permeability

The target compound exhibits a computed XLogP3 of 0.7, compared with 0.2 for the N-desmethyl analog (3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 2097995-92-9), representing a 3.5-fold increase in the calculated octanol-water partition coefficient [1][2]. In CNS drug discovery, an XLogP3 in the 1–3 range is generally considered optimal for passive blood-brain barrier permeation; the des-methyl analog (0.2) falls below this window and may exhibit restricted CNS entry, whereas the target compound (0.7) approaches the lower threshold of the favorable range [3].

Lipophilicity CNS drug design Blood-brain barrier penetration

Hydrogen Bond Donor Count: Single HBD Reduces Desolvation Penalty vs. Two HBDs in N-Desmethyl Analog

The target compound possesses 1 hydrogen bond donor (HBD), compared with 2 HBDs for the N-desmethyl analog (3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine [1][2]. The N-methyl substitution eliminates the secondary amine HBD present in the des-methyl analog. In multiparameter optimization for CNS drugs, an HBD count ≤ 2 is desirable; however, each additional HBD imposes an estimated 0.5–1.0 log unit penalty on passive permeability and increases the energetic cost of membrane desolvation [3]. The reduction from 2 to 1 HBDs is therefore a quantifiable advantage for the target compound in CNS-oriented programs.

Hydrogen bonding Membrane permeability CNS drug-likeness

Topological Polar Surface Area: 23% Lower TPSA vs. N-Desmethyl Analog Enhances Predicted CNS Permeability

The target compound has a computed TPSA of 29.3 Ų, which is 23% lower than the 38.1 Ų of the N-desmethyl analog [1][2]. TPSA is inversely correlated with passive blood-brain barrier permeation, with a widely cited threshold of < 60–70 Ų for favorable CNS penetration and an optimal range below 40 Ų for maximal brain exposure [3]. While both compounds fall within the CNS-favorable range, the target compound's lower TPSA predicts measurably higher passive permeability, consistent with the Central Nervous System Multiparameter Optimization (CNS MPO) scoring framework where lower TPSA contributes additively to a higher desirability score [3].

Polar surface area CNS MPO Blood-brain barrier

Fluorine Substitution at C-3: Oxidative Metabolic Stability Advantage Over Non-Fluorinated Analog

The target compound incorporates a C-3 fluorine substituent that is absent in the non-fluorinated analog (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 1137476-92-6; C9H18N2, MW 154.25) [1]. Fluorine substitution at metabolically labile positions is a well-established strategy in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism: the C–F bond (bond dissociation energy ~116 kcal/mol) is significantly stronger than the C–H bond (~99 kcal/mol), rendering the fluorinated position resistant to hydroxylation [2]. In the 8-azabicyclo[3.2.1]octane scaffold class, C-3 hydroxylation is a known metabolic pathway; the C-3 fluoro substituent in the target compound is therefore expected to confer enhanced metabolic stability compared to the non-fluorinated parent, although direct comparative microsomal stability data are not yet publicly available for this specific compound pair [2].

Fluorine substitution Metabolic stability CYP450 oxidation

Purity Specification: 98% Baseline Enabling Reproducible SAR Studies

The compound is commercially available at a certified purity of 98% (CAS 2098051-53-5, Leyan Product No. 2258706) . This purity specification exceeds the 95% typical of research-grade sourcing for closely related analogs such as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 1137476-92-6) . A 98% purity baseline reduces the risk of confounding biological assay results due to impurities, which is critical when establishing quantitative structure-activity relationships (QSAR) or performing receptor binding assays where off-target effects from impurities can distort IC50/Ki determinations [1].

Purity Quality control Structure-activity relationship

Scaffold Privilege: 8-Azabicyclo[3.2.1]octane-3-methanamine as a Validated D2/D3/5-HT Ligand Core

The 8-azabicyclo[3.2.1]octane-3-methanamine scaffold is a patented and validated privileged chemotype for dual D2/D3 dopamine and 5-HT1A/5-HT2 serotonin receptor modulation, as demonstrated by compounds such as SSR181507, which combines D2 receptor antagonism with 5-HT1A receptor agonism to produce a unique antipsychotic-like neurochemical profile [1][2]. While receptor binding data for the specific fluorinated N-methyl derivative (CAS 2098051-53-5) have not been publicly disclosed, its structural features align with the pharmacophoric requirements defined in the Sanofi-Synthelabo patent series: a basic N-8 amine, a C-3 aminomethyl side chain, and the capacity for stereochemical diversity [1]. The combination of N-methylation and C-3 fluorination in the target compound represents a logical extension of this scaffold that may confer differentiated subtype selectivity or pharmacokinetic properties relative to the unsubstituted parent.

Dopamine receptors Serotonin receptors Privileged scaffold

Optimal Research & Industrial Application Scenarios for (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 2098051-53-5)


CNS Lead Optimization: Prioritization Over N-Desmethyl Analog for Blood-Brain Barrier Penetration

In CNS drug discovery programs targeting D2/D3 dopamine or 5-HT serotonin receptors, the compound's XLogP3 of 0.7, single HBD, and TPSA of 29.3 Ų collectively predict superior passive BBB permeability compared to the N-desmethyl analog (XLogP3 0.2, 2 HBDs, TPSA 38.1 Ų) [1]. Medicinal chemistry teams should select this compound as the preferred starting scaffold when brain exposure is a critical project requirement, using the des-methyl analog only as a negative control for permeability studies [2].

Metabolic Stability Screening: Fluorinated Probe for CYP450 Oxidative Metabolism Studies

The C-3 fluorine substituent provides a built-in metabolic blocking group. Researchers can deploy this compound alongside the non-fluorinated parent (CAS 1137476-92-6) in paired microsomal or hepatocyte stability assays to quantify the metabolic protective effect of C-3 fluorination in the tropane scaffold, generating scaffold-specific structure-metabolism relationship (SMR) data .

D2/D3/5-HT Receptor Subtype Selectivity Profiling: Differentiated Tool Compound

Building on the established Sanofi-Synthelabo patent platform, this compound can be screened in radioligand displacement assays against D2L, D2S, D3, 5-HT1A, and 5-HT2 receptor subtypes to determine whether the combined N-methyl/C-3-fluoro substitution pattern confers a unique selectivity fingerprint relative to previously disclosed 8-azabicyclo[3.2.1]octane-3-methanamine derivatives such as SSR181507 [1].

Chemical Biology Probe Development: 98% Purity Baseline for Target Deconvolution

The 98% certified purity (Leyan) supports direct use in chemoproteomics and cellular thermal shift assay (CETSA) workflows where impurities ≥2% could generate false-positive target engagement signals. This purity specification reduces the need for pre-assay re-purification and accelerates probe-to-target deconvolution timelines .

Quote Request

Request a Quote for (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.